molecular formula C18H17FN4O B2861755 4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile CAS No. 1241467-73-1

4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile

Cat. No. B2861755
CAS RN: 1241467-73-1
M. Wt: 324.359
InChI Key: DEMCBJVNUDLOEW-UHFFFAOYSA-N
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Description

The compound “4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile” is a complex organic molecule. It contains a fluoropyridine core, which is a type of heterocyclic aromatic organic compound that contains a fluorine atom and a pyridine ring . This compound also contains a piperazine ring, which is a type of organic compound that consists of a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic molecule, is often used in the synthesis of these types of compounds . Additionally, the synthesis of fluoropyridines often involves the use of fluorinating reagents and specific synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The fluoropyridine core contributes to the aromaticity of the molecule, while the piperazine ring introduces additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the functional groups present in the molecule. For instance, the fluoropyridine core can undergo various reactions due to the presence of the fluorine atom . Similarly, the piperazine ring can participate in reactions due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoropyridine core and the piperazine ring would likely impact its reactivity, polarity, and other properties .

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, compounds with similar structures have been studied for their inhibitory effects on certain biological targets. For example, a compound with a similar structure has been found to inhibit human Equilibrative Nucleoside Transporters .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. For instance, the synthesis process could be optimized, and the compound could be tested for potential biological activity .

properties

IUPAC Name

4-[[4-(2-fluoropyridine-4-carbonyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-17-11-16(5-6-21-17)18(24)23-9-7-22(8-10-23)13-15-3-1-14(12-20)2-4-15/h1-6,11H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMCBJVNUDLOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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